

Spectroscopic Profile of 3,5-Dibromobenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Dibromobenzoic acid	
Cat. No.:	B110547	Get Quote

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromobenzoic acid** (CAS No. 618-58-6), a key intermediate in pharmaceutical and materials science research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational resource for researchers, scientists, and drug development professionals for the precise identification and characterization of this compound.

Core Properties of 3,5-Dibromobenzoic Acid

3,5-Dibromobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₇H₄Br₂O₂. Its fundamental properties are summarized below.

Property	Value
Chemical Formula	C7H4Br2O2
Molecular Weight	279.91 g/mol
CAS Number	618-58-6
Appearance	White to off-white powder
Melting Point	218-220 °C[1]



Spectroscopic Data

The following sections present the key spectroscopic data for **3,5-Dibromobenzoic acid**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **3,5-Dibromobenzoic acid** is characterized by distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[2]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.1-8.3	t (triplet)	1H	H-4
~7.9-8.1	d (doublet)	2Н	H-2, H-6
~13.5	br s (broad singlet)	1H	-COOH

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~165	-СООН
~138	C-2, C-6
~135	C-4
~132	C-1
~122	C-3, C-5



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Dibromobenzoic acid** shows characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (carboxylic acid dimer)[3]
~1700	Strong	C=O stretch (carbonyl)[4]
~1600, ~1470	Medium	C=C stretch (aromatic ring)
~1300	Medium	C-O stretch
~900	Medium	O-H bend (out-of-plane)
Below 800	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **3,5-Dibromobenzoic acid**, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).



m/z	Relative Intensity (%)	Assignment
278	~50	[M] ⁺ (with ⁷⁹ Br, ⁷⁹ Br)
280	100	[M] ⁺ (with ⁷⁹ Br, ⁸¹ Br) - Base Peak
282	~50	[M] ⁺ (with ⁸¹ Br, ⁸¹ Br)
261, 263, 265	Variable	[M-OH]+
233, 235, 237	Variable	[M-COOH]+
154, 156	Variable	[C ₆ H ₃ Br]+
75	Variable	[C ₆ H ₃]+

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dibromobenzoic acid** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters: Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay of at least 1-2 seconds.
- 13C NMR Parameters: Typical parameters include a larger number of scans, a spectral width of approximately 220 ppm, and often employ proton decoupling.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground 3,5 Dibromobenzoic acid (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr)



powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dibromobenzoic acid**.



Sample Preparation 3,5-Dibromobenzoic Acid Prepare KBr Pellet Prepare for Dissolve in **Deuterated Solvent** or use ATR Injection Spectroscopic Analysis **NMR** Spectrometer FTIR Spectrometer Data Processing & Interpretation ¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum (Chemical Shifts, Multiplicity) (Absorption Bands) (m/z, Fragmentation) Structural Elucidation & Characterization

General Workflow for Spectroscopic Analysis

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Caption: Workflow for the spectroscopic analysis of **3,5-Dibromobenzoic acid**.

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